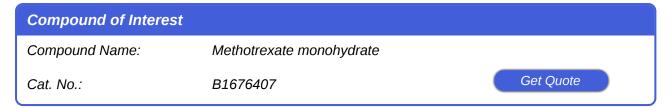


The Biological Landscape of Methotrexate Monohydrate Metabolites: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate analog, remains a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy is intrinsically linked to its complex intracellular metabolism, which generates several active and inactive byproducts.

Understanding the distinct biological activities of these metabolites is paramount for optimizing therapeutic strategies, predicting patient outcomes, and developing novel antifolate agents.

This technical guide provides an in-depth analysis of the primary metabolites of **methotrexate monohydrate**: methotrexate polyglutamates (MTXPGs), 7-hydroxymethotrexate (7-OH-MTX), and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA). We will delve into their mechanisms of action, present comparative quantitative data on their biological activities, and provide detailed experimental protocols for their assessment.

Methotrexate Metabolism: A Brief Overview

Upon entering the cell, primarily via the reduced folate carrier (RFC1), methotrexate undergoes two principal metabolic transformations.[3] The first is intracellular polyglutamation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate residues to the parent molecule, forming MTXPGs.[4] This process is crucial for the intracellular retention and enhanced pharmacological activity of the drug.[5][6] The second major pathway is the hepatic oxidation of methotrexate by aldehyde oxidase to form 7-hydroxymethotrexate



(7-OH-MTX).[7] A minor metabolic route involves the cleavage of methotrexate, often by gut bacteria, to yield 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[6][8]

Core Biological Activities of Methotrexate and Its Metabolites

The primary mechanism of action for methotrexate and its active metabolites is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the reduction of dihydrofolate to tetrahydrofolate.[1][9] Tetrahydrofolate is a vital cofactor in the synthesis of purines and thymidylate, which are indispensable for DNA and RNA synthesis.[2] Inhibition of DHFR leads to a depletion of these essential precursors, thereby arresting cell proliferation.[1]

Beyond DHFR, methotrexate polyglutamates also potently inhibit other key enzymes in the folate pathway, most notably 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase.[10] This inhibition leads to the intracellular accumulation of AICAR, which in turn increases the release of adenosine, a potent anti-inflammatory mediator.[10][11] This adenosine-mediated pathway is thought to be a significant contributor to methotrexate's efficacy in treating autoimmune diseases.[11]

Quantitative Comparison of Biological Activities

The biological activities of methotrexate and its metabolites vary significantly. The following tables summarize the available quantitative data on their inhibitory potency against key enzymes and their cytotoxic effects on various cancer cell lines.

Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate and its Metabolites



Compound	Enzyme Source	Inhibition Constant (Ki)	IC50	Relative Potency vs. MTX	Reference(s
Methotrexate (MTX)	Human	3.4 pM	0.12 μΜ	1	[12][13]
Methotrexate (MTX)	Lactobacillus casei	53 pM	-	1	[14]
Methotrexate (MTX)	Neisseria gonorrhoeae	13 pM	-	1	[15]
7- Hydroxymeth otrexate (7- OH-MTX)	-	-	-	~200-fold less potent	[16]
Methotrexate Polyglutamat es (MTXPGs)	Human	-	-	More potent than MTX	[3][17]

Table 2: Comparative Inhibition of AICAR Transformylase by Methotrexate and its Metabolites



Compound	Enzyme Source	Inhibition Constant (Ki)	Relative Potency vs. MTX	Reference(s)
Methotrexate (MTX)	Human (MCF-7 cells)	143 μΜ	1	[8]
MTX Diglutamate	Human (MCF-7 cells)	~14 µM	~10-fold	[8]
MTX Triglutamate	Human (MCF-7 cells)	~1.4 μM	~100-fold	[8]
MTX Tetraglutamate	Human (MCF-7 cells)	56 nM	~2500-fold	[8]
MTX Pentaglutamate	Human (MCF-7 cells)	56 nM	~2500-fold	[8]

Table 3: Comparative Cytotoxicity (IC50) of Methotrexate and its Metabolites in Cancer Cell Lines



Cell Line	Compound	IC50	Reference(s)
AGS (gastric adenocarcinoma)	Methotrexate	6.05 ± 0.81 nM	[18]
HCT-116 (colorectal carcinoma)	Methotrexate	13.56 ± 3.76 nM	[18]
HCT-116 (colorectal carcinoma)	Methotrexate 0.15 mM (48h)		[19]
A549 (lung carcinoma)	Methotrexate	38.33 ± 8.42 nM	[18]
A549 (lung carcinoma)	Methotrexate	0.12 mM (48h)	[19]
NCI-H23 (lung adenocarcinoma)	Methotrexate	38.25 ± 4.91 nM	[18]
Saos-2 (osteosarcoma)	Methotrexate	>1,000 nM	[18]
MCF-7 (breast adenocarcinoma)	Methotrexate	114.31 ± 5.34 nM	[18]
MCF-7 (breast adenocarcinoma)	Methotrexate	1.2 μΜ	[20]
HeLa (cervical cancer)	Methotrexate	-	[21]
Molt-4 (acute lymphoblastic leukemia)	DAMPA	Not cytotoxic	[21]
Various Leukemia Cells	7-OH-MTX	No dose-dependent inhibition of thymidylate synthase	[22]

Signaling Pathways and Experimental Workflows



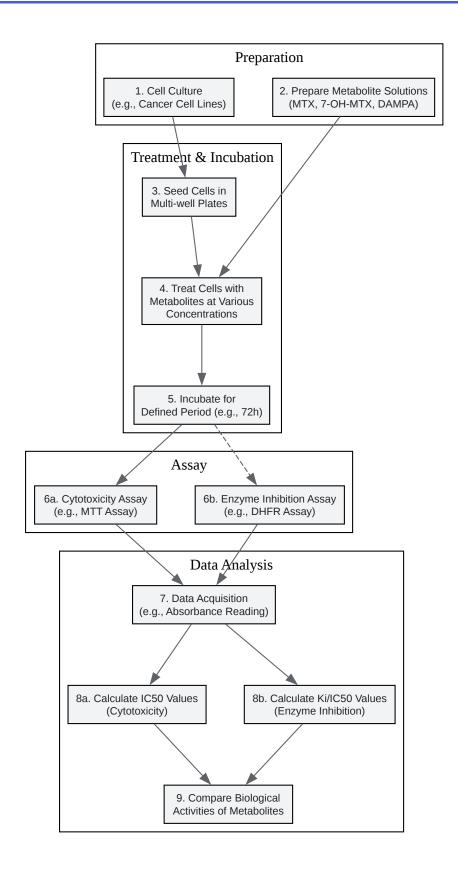
Visualizing the complex interactions of methotrexate and its metabolites is crucial for a comprehensive understanding of their biological effects. The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of methotrexate and a typical experimental workflow for assessing the biological activity of its metabolites.



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Caption: Methotrexate signaling pathway illustrating inhibition of DHFR and AICAR transformylase.





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Caption: Experimental workflow for assessing the biological activities of methotrexate metabolites.

Detailed Experimental Protocols Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[1][14]

- 1. Materials and Reagents:
- DHFR enzyme (human recombinant)
- NADPH
- Dihydrofolic acid (DHF)
- Methotrexate (positive control) and its metabolites (test compounds)
- Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, 150 mM KCl
- 96-well UV-transparent microplate
- Microplate spectrophotometer capable of reading absorbance at 340 nm
- 2. Procedure:
- Reagent Preparation:
 - Prepare a 10 mM stock solution of NADPH in assay buffer.
 - Prepare a 10 mM stock solution of DHF in assay buffer.
 - Prepare serial dilutions of methotrexate and its metabolites in assay buffer.
- Assay Setup (in a 96-well plate):
 - To each well, add 50 μL of assay buffer.
 - \circ Add 10 μ L of the test compound or control at various concentrations.



- Add 20 μL of 10 mM NADPH solution.
- Add 10 μL of DHFR enzyme solution and mix gently.
- Incubate at room temperature for 10-15 minutes.
- Reaction Initiation and Measurement:
 - \circ Initiate the reaction by adding 10 µL of 10 mM DHF solution to each well.
 - Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
 - Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
 - If determining the Ki value, perform the assay with varying concentrations of both the inhibitor and the substrate (DHF) and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[2][16]

- 1. Materials and Reagents:
- Cancer cell line of interest
- Complete cell culture medium
- Methotrexate and its metabolites



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- 96-well cell culture plates
- Microplate reader capable of reading absorbance at 570 nm
- 2. Procedure:
- Cell Seeding:
 - Harvest and count the cells.
 - \circ Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Treatment:
 - Prepare serial dilutions of methotrexate and its metabolites in complete medium.
 - \circ Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include untreated control wells.
 - Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
- MTT Addition and Incubation:
 - \circ After the incubation period, add 10 µL of MTT solution to each well.
 - Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
- Formazan Solubilization and Measurement:



- Carefully remove the medium from each well.
- \circ Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium and MTT but no cells).
 - Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Conclusion

The biological activity of methotrexate is not solely attributable to the parent drug but is a composite of the actions of its various metabolites. Methotrexate polyglutamates are the primary mediators of its cytotoxic and anti-inflammatory effects, exhibiting significantly enhanced inhibitory potency against DHFR and AICAR transformylase compared to the parent compound. In contrast, 7-hydroxymethotrexate is a substantially less active metabolite, and DAMPA is largely considered inactive. A thorough understanding of the distinct pharmacological profiles of these metabolites, facilitated by the robust experimental protocols detailed herein, is critical for the continued optimization of methotrexate therapy and the rational design of next-generation antifolate drugs. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the field of cancer and autoimmune disease therapeutics.

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